molecular formula C17H16O2 B1344838 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one CAS No. 71048-42-5

7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one

Cat. No. B1344838
CAS RN: 71048-42-5
M. Wt: 252.31 g/mol
InChI Key: AROAAKCRPZDOFE-UHFFFAOYSA-N
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Description

7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one is a chemical compound with the linear formula C17H16O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one consists of a naphthalenone core with a benzyloxy group at the 7-position . The compound’s InChI string is 1S/C17H16O2/c18-17-8-4-7-14-9-10-15(11-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 .


Physical And Chemical Properties Analysis

7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one has a molecular weight of 252.31 g/mol . Its CAS Number is 32263-64-2 . More research is needed to provide a comprehensive analysis of its physical and chemical properties.

Scientific Research Applications

Synthesis of Natural Products

The compound can be used in the synthesis of natural products. For instance, it has been used in the synthesis of a 3-propyl-substituted-benzo[g]isochromene quinone, a potential monomer of the natural product xylindein . This process involved 9 steps and yielded an overall yield of 8.2% .

Antimicrobial Activity

7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one has been synthesized starting from 2,4-dihydroxyacetophenone and subsequently investigated for its biocidal activities . The compound and its corresponding chalcones have been tested against some bacterial and fungal strains .

Anticancer Activity

The compound has shown potent in vitro antitumor activities against human non-small lung tumour cell line A549 . This suggests that it could be further researched for potential applications in cancer treatment .

Synthesis of Flavanones

The compound can be used in the synthesis of flavanones, a subclass of flavonoids . Flavanones are found extensively in citrus fruits and have been synthesized and studied for their antibacterial and antifungal activities .

Synthesis of Quinones

7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one can be used in the synthesis of quinones . Quinones are a class of organic compounds that are widely used in dyes, as photographic developers, and in some biological processes .

Synthesis of Chalcones

The compound can be used in the synthesis of chalcones . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds .

Safety and Hazards

Safety information for 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

7-phenylmethoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c18-16-8-6-14-7-9-17(11-15(14)10-16)19-12-13-4-2-1-3-5-13/h1-5,7,9,11H,6,8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROAAKCRPZDOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632987
Record name 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one

CAS RN

71048-42-5
Record name 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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